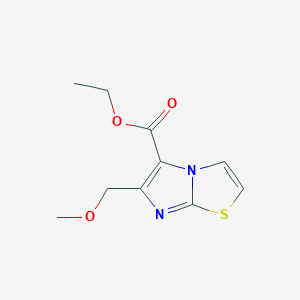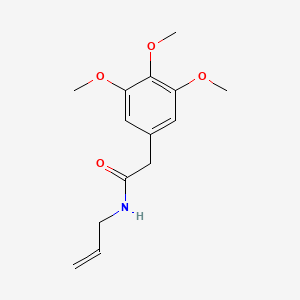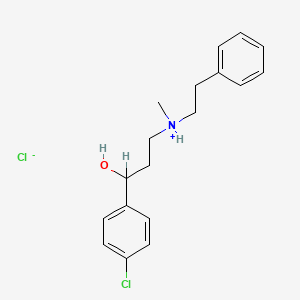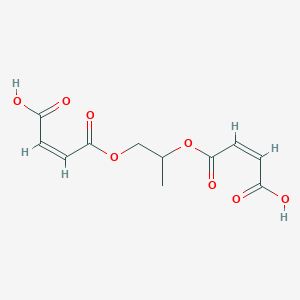
2-Butenedioic acid (2Z)-, 1-methyl-1,2-ethanediyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid (2Z)-, 1-methyl-1,2-ethanediyl ester typically involves the esterification of maleic acid with 1-methyl-1,2-ethanediol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to promote the formation of the ester bond, and the product is subsequently purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate solvent recovery and recycling techniques to minimize waste and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butenedioic acid (2Z)-, 1-methyl-1,2-ethanediyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alcohols, amines, or thiols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of ester derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Butenedioic acid (2Z)-, 1-methyl-1,2-ethanediyl ester has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties and its role in drug development is ongoing.
Industry: It is utilized in the production of polymers, resins, and other materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2-Butenedioic acid (2Z)-, 1-methyl-1,2-ethanediyl ester involves its interaction with molecular targets and pathways within biological systems. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The compound’s effects are mediated through its ability to modify enzyme activity, alter metabolic pathways, and interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butenedioic acid (2Z)-, 1,2-ethanediyl ester: Similar structure but lacks the methyl group.
2-Butenedioic acid (2E)-, 1-methyl-1,2-ethanediyl ester: Geometric isomer with different spatial arrangement.
2-Methyl-2-butenedioic acid: Similar backbone but different functional groups.
Uniqueness
2-Butenedioic acid (2Z)-, 1-methyl-1,2-ethanediyl ester is unique due to its specific ester configuration and the presence of a methyl group, which can influence its reactivity and interactions. This uniqueness makes it valuable for targeted applications in synthesis, research, and industrial processes.
Eigenschaften
CAS-Nummer |
128895-78-3 |
|---|---|
Molekularformel |
C11H12O8 |
Molekulargewicht |
272.21 g/mol |
IUPAC-Name |
(Z)-4-[2-[(Z)-3-carboxyprop-2-enoyl]oxypropoxy]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H12O8/c1-7(19-11(17)5-3-9(14)15)6-18-10(16)4-2-8(12)13/h2-5,7H,6H2,1H3,(H,12,13)(H,14,15)/b4-2-,5-3- |
InChI-Schlüssel |
UWAPZLSSQZOFLR-JVLMNHKTSA-N |
Isomerische SMILES |
CC(COC(=O)/C=C\C(=O)O)OC(=O)/C=C\C(=O)O |
Kanonische SMILES |
CC(COC(=O)C=CC(=O)O)OC(=O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


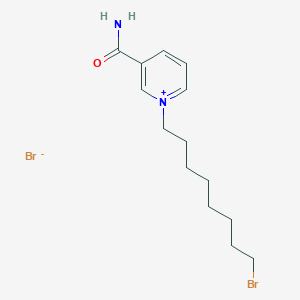
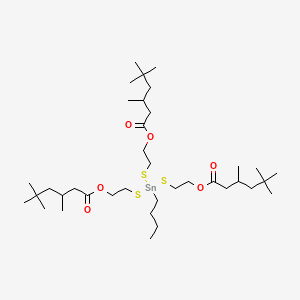

![[7-Acetyloxy-1-[2-(4-chlorophenyl)ethyl]-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-6-yl] acetate;2-hydroxy-2-oxoacetate](/img/structure/B13773866.png)

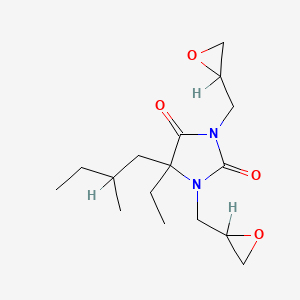


![Chloro(pentamethylcyclopentadienyl){2-{1-[(4-methoxyphenyl)imino-kN]ethyl}naphthyl-kC}iridium(III)](/img/structure/B13773878.png)
